TPO agonist 1 - 1033040-23-1

TPO agonist 1

Catalog Number: EVT-286379
CAS Number: 1033040-23-1
Molecular Formula: C25H22N8O2
Molecular Weight: 466.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TPO-Agonist-1 is a potent and selective thrombopoietin (TPO) receptor agonist.
Overview

TPO agonist 1, also known as a thrombopoietin receptor agonist, is a compound that stimulates the production of platelets by activating the thrombopoietin receptor, c-Mpl. This class of compounds plays a significant role in treating conditions characterized by low platelet counts, such as chronic immune thrombocytopenic purpura. Thrombopoietin itself is a glycoprotein primarily produced in the liver and is crucial for the regulation of platelet production. TPO agonists mimic the biological effects of endogenous thrombopoietin to enhance thrombopoiesis.

Source and Classification

TPO agonist 1 is classified as a small-molecule agonist of the human thrombopoietin receptor. It belongs to a broader category of pharmacological agents known as thrombopoietin receptor agonists, which include other compounds like eltrombopag, romiplostim, and avatrombopag. These agents are used therapeutically in various hematological conditions where platelet production is compromised.

Synthesis Analysis

Methods and Technical Details

The synthesis of TPO agonist 1 typically involves a series of organic chemistry techniques aimed at constructing the molecular framework that can effectively bind to and activate the c-Mpl receptor. While specific synthetic routes for TPO agonist 1 may vary, they generally include:

  • Design and Screening: Initial design focuses on creating small molecules that can mimic the structure of thrombopoietin.
  • Chemical Synthesis: This may involve multiple steps including coupling reactions, cyclization, and purification processes to yield the final product.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure and Data

The molecular structure of TPO agonist 1 features a scaffold that allows it to interact with the c-Mpl receptor effectively. The specific structural details can vary based on the exact formulation but generally include:

  • Core Structure: A small molecule backbone designed for optimal receptor binding.
  • Functional Groups: Specific groups are incorporated to enhance binding affinity and selectivity for the c-Mpl receptor.

Molecular weight, solubility, and stability data are critical for understanding how TPO agonist 1 behaves in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

TPO agonist 1 undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  • Binding Reactions: Upon administration, TPO agonist 1 binds to the c-Mpl receptor on megakaryocytes, initiating signal transduction pathways.
  • Signal Transduction: The binding activates downstream signaling cascades involving JAK/STAT pathways that promote megakaryocyte differentiation and platelet production.

These reactions are essential for understanding how TPO agonist 1 exerts its therapeutic effects.

Mechanism of Action

Process and Data

The mechanism by which TPO agonist 1 operates involves several key steps:

  1. Receptor Binding: The compound binds specifically to the c-Mpl receptor on hematopoietic stem cells and megakaryocyte progenitors.
  2. Activation of Signaling Pathways: This binding triggers intracellular signaling cascades, primarily through JAK/STAT pathways.
  3. Platelet Production Stimulation: The activation leads to increased differentiation of megakaryocytes into platelets, thereby raising platelet counts in patients with thrombocytopenia.

Data from clinical studies indicate that TPO agonists significantly improve platelet counts in patients with conditions such as chronic immune thrombocytopenic purpura.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of TPO agonist 1 may include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility in aqueous solutions is crucial for its bioavailability.
  • Stability: Stability under physiological conditions affects its therapeutic efficacy.

Chemical properties might encompass:

  • Molecular Weight: Important for dosing calculations.
  • pH Sensitivity: Affects solubility and stability in different environments.

Relevant data from studies provide insights into these properties, informing formulation strategies for clinical use.

Applications

Scientific Uses

TPO agonist 1 has several significant applications in medical science:

  • Treatment of Thrombocytopenia: Primarily used in managing chronic immune thrombocytopenic purpura by enhancing platelet production.
  • Research Tool: Serves as a model compound for studying thrombopoiesis mechanisms and developing new therapies for related disorders.
  • Clinical Trials: Ongoing research evaluates its efficacy compared to other treatments for various hematological conditions.
Introduction to Thrombopoietin (TPO) and TPO Receptor Agonists

Historical Evolution of TPO Agonist Discovery

The conceptual foundation for TPO was laid in 1958 when Kelemen proposed the existence of a humoral factor specifically regulating platelet production, analogous to erythropoietin's role in erythropoiesis. However, the elusive nature of this factor delayed its isolation for nearly four decades. Critical milestones in this journey include:

  • Identification of c-Mpl and TPO (Early 1990s): The pivotal breakthrough came with the discovery of the myeloproliferative leukemia virus (MPLV) oncogene, v-mpl, and its cellular counterpart, c-mpl. Recognition that c-mpl encoded a hematopoietic cytokine receptor, particularly expressed on megakaryocytes and platelets, spurred the search for its ligand. This culminated in 1994 with the simultaneous purification, cloning, and characterization of thrombopoietin (TPO) by five independent research groups. TPO was definitively established as the primary ligand for c-Mpl and the master regulator of thrombopoiesis [1] [9].

  • First-Generation Recombinant TPOs (Mid-1990s): Two recombinant TPO molecules entered clinical development:

  • Recombinant Human TPO (rhTPO): A full-length glycosylated protein.
  • Pegylated Recombinant Human Megakaryocyte Growth and Development Factor (PEG-rHuMGDF): A truncated, pegylated form of the TPO molecule.Both agents demonstrated potent thrombopoietic activity in preclinical models and early clinical trials, effectively increasing platelet counts in conditions like chemotherapy-induced thrombocytopenia (CIT) and immune thrombocytopenia (ITP) [7] [9].
  • Setback and Antibody Formation: Clinical development of PEG-rHuMGDF was halted when neutralizing antibodies developed in some healthy volunteers. These antibodies cross-reacted with and neutralized endogenous TPO, leading to severe, prolonged thrombocytopenia. Concerns over immunogenicity also halted rhTPO development [7] [9].

  • Second-Generation TPO Receptor Agonists (TPO-RAs): To overcome immunogenicity, novel agents were engineered that did not share sequence homology with endogenous TPO but still activated the TPO receptor (c-Mpl):

  • Romiplostim (2008): A peptibody ("peptide-antibody") fusion protein comprising an IgG Fc domain linked to four TPO-mimetic peptides. It binds to the extracellular domain of c-Mpl similarly to endogenous TPO [3] [5] [9].
  • Eltrombopag (2008): The first orally available, small-molecule, non-peptide TPO-RA. It binds to the transmembrane domain of c-Mpl, distinct from the TPO binding site [3] [5] [9].
  • Avatrombopag and Lusutrombopag (2018): Subsequent oral small-molecule TPO-RAs, also binding the transmembrane domain [2] [3] [6].

Table 1: Key Milestones in TPO and TPO-RA Development

Time PeriodDiscovery/DevelopmentSignificance
1958Conceptual proposal of "thrombopoietin" (Kelemen)Hypothesized existence of a platelet-regulating hormone.
Early 1990sIdentification of c-Mpl receptorProvided target for ligand isolation.
1994Purification and cloning of TPO by 5 independent groupsDefinitive identification of the primary thrombopoietic regulator.
Mid-1990sDevelopment of rhTPO and PEG-rHuMGDFFirst-generation recombinant molecules proving TPO's therapeutic potential.
Late 1990sIdentification of neutralizing antibodies to PEG-rHuMGDFHalted development of first-gen agents due to immunogenicity risk.
2008FDA approval of Romiplostim and Eltrombopag for chronic ITPLaunched second-generation, non-immunogenic TPO-RAs for clinical use.
2018FDA approval of Avatrombopag and Lusutrombopag for CLDExpanded TPO-RA use for procedure-related thrombocytopenia in liver disease.

Role of TPO in Hematopoietic Regulation

TPO exerts profound and multifaceted effects on hematopoiesis, extending beyond its primary role in platelet production:

  • Regulation of TPO Production and Clearance:TPO is constitutively produced primarily by hepatocytes in the liver at a near-constant rate. Its circulating levels are primarily regulated through a unique receptor-mediated clearance mechanism. Mature platelets express abundant c-Mpl receptors on their surface. TPO binds to these receptors with high affinity, leading to its internalization and degradation. Consequently, TPO levels are inversely proportional to the total platelet mass and megakaryocyte number. In thrombocytopenia, reduced platelet mass results in less TPO clearance, elevating circulating TPO levels, which stimulates megakaryopoiesis to restore platelet counts. Conversely, thrombocytosis increases TPO clearance, lowering TPO levels and reducing thrombopoietic stimulation [9].

  • Effects on Megakaryocytopoiesis and Thrombopoiesis:TPO binding to c-Mpl on megakaryocyte progenitor cells and mature megakaryocytes activates critical signaling pathways (primarily JAK2/STAT5, but also PI3K/AKT and MAPK). This activation drives:

  • Mitosis: Stimulates proliferation of megakaryocyte colony-forming cells (Meg-CFC) and early megakaryocyte precursors.
  • Endomitosis: Promotes DNA replication without cell division, increasing megakaryocyte ploidy (e.g., 8N, 16N, 32N). This is one of the most TPO-sensitive processes.
  • Maturation: Enhances megakaryocyte cytoplasmic maturation, including the development of the demarcation membrane system essential for future platelet shedding.
  • Anti-apoptosis: Increases survival of megakaryocytes at all stages of development.Notably, TPO appears to have minimal direct influence on the final process of proplatelet formation and platelet release from mature megakaryocytes [4] [9].
  • Essential Role in Hematopoietic Stem Cell (HSC) Maintenance:TPO signaling via c-Mpl is crucial for the regulation of primitive hematopoietic cells:
  • HSC Quiescence: In steady-state adult hematopoiesis, TPO signaling is vital for maintaining HSC quiescence within the bone marrow niche. TPO stimulates expression of adhesion molecules (like Tie2) and cell cycle inhibitors (e.g., p57^Kip2^, p19^Ink4d^), anchoring HSCs to the osteoblastic niche and preventing excessive proliferation. Loss of TPO signaling leads to increased HSC cycling and an age-progressive decline in the HSC pool [4].
  • HSC Expansion and Survival: During hematopoietic stress, such as following transplantation or myelosuppression, TPO plays a critical role in promoting HSC expansion, survival, and self-renewal. TPO-/- or Mpl-/- bone marrow shows severely impaired competitive repopulating ability and reduced resistance to myelotoxic injury. TPO supports HSC viability and prevents apoptosis [4].
  • Clinical Correlate - CAMT: Congenital amegakaryocytic thrombocytopenia (CAMT), caused by loss-of-function mutations in the MPL gene, provides stark clinical evidence of TPO's HSC role. Patients are born severely thrombocytopenic but initially have normal other lineages. Without functional TPO signaling, they inevitably progress to bone marrow failure (pancytopenia) within months to years, demonstrating TPO's non-redundant role in maintaining the HSC pool long-term [4].

Classification of TPO Receptor Agonists (TPO-RAs)

TPO-RAs are categorized based on their molecular structure and mechanism of binding to the TPO receptor (c-Mpl), leading to distinct pharmacological properties:

  • Structural and Mechanistic Classification:
  • Peptide Mimetics (Romiplostim):Romiplostim is a "peptibody" – an Fc carrier protein (IgG1 heavy chain) fused to two identical peptide chains, each containing two TPO-mimetic peptides. Crucially, it binds competitively to the extracellular domain of c-Mpl at the identical site as endogenous TPO. This competitive binding mimics TPO's natural interaction, leading to activation of the canonical JAK2/STAT5 signaling pathway, along with PI3K/AKT and MAPK pathways. Its large size and Fc portion contribute to a significantly prolonged half-life compared to small molecules [3] [5] [9].

  • Non-Peptide Small Molecules (Eltrombopag, Avatrombopag, Lusutrombopag):These are orally bioavailable, low-molecular-weight compounds. They bind to the transmembrane domain of c-Mpl, distinct from the endogenous TPO binding site. This non-competitive binding induces a conformational change in the receptor, activating downstream signaling (primarily JAK2/STAT5). While the core signaling overlaps with TPO/romiplostim, subtle differences in the activation kinetics or engagement of other pathways (e.g., STAT3, ERK) have been reported. Eltrombopag possesses significant metal-chelating properties (iron, calcium), which contribute to off-target effects influencing stem cell stimulation and potentially having anti-proliferative effects on certain cell types [2] [3] [5].

  • Pharmacokinetic Profiles:The structural differences translate into significant pharmacokinetic (PK) variations:

Table 2: Classification and Key Properties of Clinically Approved TPO Receptor Agonists

PropertyRomiplostimEltrombopagAvatrombopagLusutrombopag
ClassificationPeptibody (Peptide Mimetic)Non-peptide Small MoleculeNon-peptide Small MoleculeNon-peptide Small Molecule
Molecular StructureFc-peptide fusion proteinHydrazone small moleculeAryl sulfamide small moleculeThienopyridine small molecule
Binding Site on c-MplExtracellular domain (Competitive with TPO)Transmembrane domain (Non-competitive)Transmembrane domain (Non-competitive)Transmembrane domain (Non-competitive)
Primary SignalingJAK2/STAT5, PI3K/AKT, MAPKJAK2/STAT5JAK2/STAT5JAK2/STAT5
Administration RouteSubcutaneous (weekly)Oral (daily)Oral (daily)Oral (daily)
Time to Peak (Tmax)Median: ~14 hrs (Range: 7-50 hrs)2-6 hours5-8 hours6-8 hours
Apparent Half-life (t½)Median: ~3.5 days (Dose/Platelet dependent)~21-32 hours (Adults)~19 hours~27 hours
EliminationPartly dependent on platelet c-Mpl (receptor-mediated clearance)Feces (59%), Urine (31%)Feces (88%), Urine (6%)Feces (83%), Urine (1%)
Key PK ConsiderationSerum concentration inversely related to platelet countStrongly affected by food (esp. polyvalent cations - Ca²⁺, Fe²⁺/³⁺, Al³⁺); Requires separation from meals/metal supplementsMinimal food effect; No significant interaction with polyvalent cationsMinimal food effect
  • Differential Biological Effects:While all TPO-RAs increase platelet counts by stimulating megakaryopoiesis, structural and mechanistic differences may lead to nuanced biological effects:
  • Target Cell Specificity: Romiplostim primarily stimulates more mature megakaryocyte precursors. Eltrombopag may act earlier on the megakaryocyte lineage and potentially on multipotent progenitors or HSCs, partly attributed to its iron-chelating properties which influence intracellular iron balance and cell proliferation [5] [9].
  • Immunomodulatory Potential: Both classes of TPO-RAs have been associated with increased levels of regulatory T cells (Tregs) in ITP patients, possibly mediated by TGF-β released from stimulated megakaryocytes and platelets. This effect might contribute to treatment-free remission in some patients, although causality is not fully established [5].
  • Clinical Implications of PK: The oral bioavailability of small molecules offers convenience but introduces variables like food interactions (especially significant for eltrombopag, requiring strict administration timing relative to meals containing calcium or iron). The weekly subcutaneous injection of romiplostim provides consistent delivery but requires clinic visits or self-injection training. The PK profiles also influence the onset of platelet response, typically observed within 5-14 days depending on the agent and individual factors [2] [3].

The distinct molecular characteristics and mechanisms of action underpin the classification of TPO-RAs into peptide mimetics and non-peptide small molecules, each with unique pharmacological and potential biological implications beyond simply elevating platelet counts.

Table of Compounds Mentioned:

  • Thrombopoietin (TPO)
  • Recombinant Human Thrombopoietin (rhTPO)
  • Pegylated Recombinant Human Megakaryocyte Growth and Development Factor (PEG-rHuMGDF)
  • Romiplostim
  • Eltrombopag
  • Avatrombopag
  • Lusutrombopag

Properties

CAS Number

1033040-23-1

Product Name

TPO agonist 1

IUPAC Name

2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-1H-pyrazol-3-one

Molecular Formula

C25H22N8O2

Molecular Weight

466.5

InChI

InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,30,34H,1-3H3,(H,28,29,31,32)

InChI Key

IIBBJCNVTRCTDV-HPNDGRJYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C

Solubility

Soluble in DMSO

Synonyms

TPO-Agonist-1; TPO Agonist 1; TPOAgonist1;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.